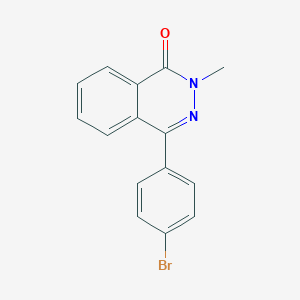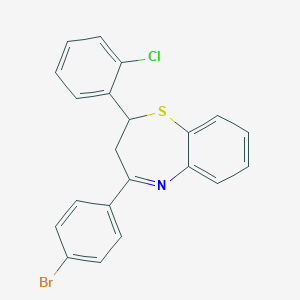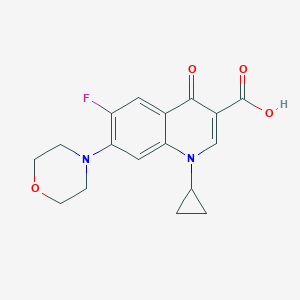
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone is a chemical compound that belongs to the class of phthalazinone derivatives. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it has anti-inflammatory properties. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. Additionally, it has been shown to inhibit the replication of certain viruses, making it a potential antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its unique properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for research on 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone. One potential direction is the development of new drug candidates based on the compound's anti-inflammatory, antitumor, and antiviral properties. Another direction is the synthesis of novel metal complexes using 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone as a ligand. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
Applications De Recherche Scientifique
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propriétés
Nom du produit |
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone |
|---|---|
Formule moléculaire |
C15H11BrN2O |
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C15H11BrN2O/c1-18-15(19)13-5-3-2-4-12(13)14(17-18)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Clé InChI |
GFFLJIAPGOHDSG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Br |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
![Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)

![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)
![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)

![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)
